molecular formula C13H18F3N B13733546 4-Hexyl-3-(trifluoromethyl)aniline

4-Hexyl-3-(trifluoromethyl)aniline

Cat. No.: B13733546
M. Wt: 245.28 g/mol
InChI Key: YLBYEDJJPXYUOE-UHFFFAOYSA-N
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Description

4-Hexyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a hexyl group and a trifluoromethyl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-Hexyl-3-(trifluoromethyl)benzene followed by reduction to obtain the desired aniline derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-3-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the aniline group to a nitro group.

    Reduction: The nitro group can be reduced back to an aniline group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield 4-Hexyl-3-(trifluoromethyl)nitrobenzene, while reduction can revert it to the original aniline compound.

Scientific Research Applications

4-Hexyl-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hexyl-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethyl group enhances the compound’s ability to interact with these targets, potentially leading to significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hexyl-3-(trifluoromethyl)aniline include:

Uniqueness

The uniqueness of this compound lies in its hexyl group, which imparts distinct chemical properties compared to other trifluoromethyl aniline derivatives. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H18F3N

Molecular Weight

245.28 g/mol

IUPAC Name

4-hexyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C13H18F3N/c1-2-3-4-5-6-10-7-8-11(17)9-12(10)13(14,15)16/h7-9H,2-6,17H2,1H3

InChI Key

YLBYEDJJPXYUOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C(C=C1)N)C(F)(F)F

Origin of Product

United States

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